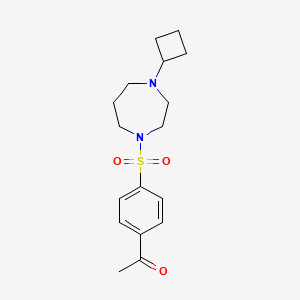

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylphenyl ketones and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

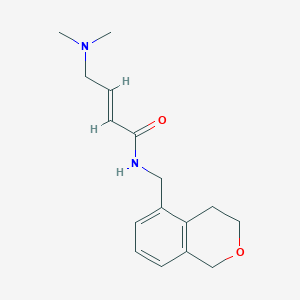

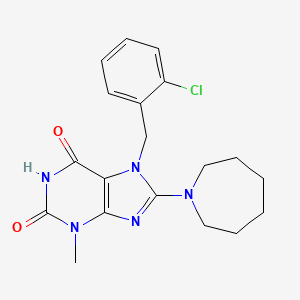

Insomnia Treatment (Suvorexant as a Dual Orexin Receptor Antagonist)

Suvorexant is an FDA-approved medication for treating insomnia. It acts as a dual orexin receptor antagonist, specifically targeting orexin receptors in the brain. By blocking these receptors, suvorexant helps regulate sleep-wake cycles and promotes better sleep quality .

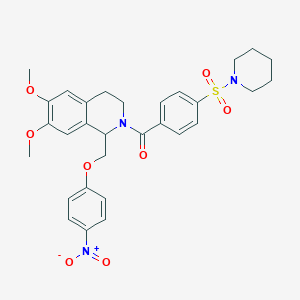

Glaucoma and Ocular Hypertension (Ripasudil Derivative)

Suvorexant’s structural motif has relevance beyond insomnia treatment. It serves as a precursor for the synthesis of ripasudil, a derivative of fasudil. Ripasudil is a Rho-associated kinase inhibitor used to manage glaucoma and ocular hypertension .

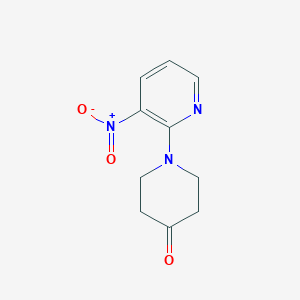

Chiral Amine Synthesis (1,4-Diazepane Construction)

Chiral 1,4-diazepanes are valuable building blocks in pharmaceutical chemistry. Suvorexant’s core structure contains a 1,4-diazepane ring. Researchers have explored enzymatic intramolecular asymmetric reductive amination to synthesize chiral 1,4-diazepanes. Notably, imine reductases (IREDs) from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) have been employed for this purpose. Mutant IRED Y194F/D232H exhibited improved catalytic efficiency, enabling access to various substituted 1,4-diazepanes with high enantiomeric excess .

Insect GABA Receptor Modulation (Competitive Antagonists)

Interestingly, suvorexant derivatives have been investigated as competitive antagonists of insect GABA receptors. For instance, ethyl 3-[3-(4-biphenylyl)-1,6-dihydro-6-iminopyridazin-1-yl]propylphosphonate showed potent inhibition of GABA-induced currents in insect GABA receptors .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one” are currently unknown

Mode of Action

It is known that the compound contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . This structure is often found in pharmaceuticals and could interact with biological targets in a variety of ways .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

The compound’s bioavailability, which is influenced by these ADME properties, is also unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. Specific information on how environmental factors influence the action of “1-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one” is currently unknown .

properties

IUPAC Name |

1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-14(20)15-6-8-17(9-7-15)23(21,22)19-11-3-10-18(12-13-19)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXMCFWSFBLAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2879013.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)

![3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2879036.png)